

# BTX-A51: A Multi-Kinase Inhibitor Targeting Cancer's Master Regulators

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BTX-A51**

Cat. No.: **B11933735**

[Get Quote](#)

A Technical Whitepaper for Researchers and Drug Development Professionals

## Abstract

**BTX-A51** is a first-in-class, orally bioavailable small molecule that acts as a multi-selective kinase inhibitor, demonstrating significant promise in the treatment of various hematologic malignancies and solid tumors. By co-targeting Casein Kinase 1 $\alpha$  (CK1 $\alpha$ ), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9), **BTX-A51** employs a synergistic mechanism to induce cancer cell apoptosis. This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with **BTX-A51**. Detailed experimental methodologies and visual representations of its core signaling pathways are presented to facilitate a deeper understanding for researchers and drug development professionals.

## Chemical Structure and Physicochemical Properties

**BTX-A51**, also known as Casein Kinase inhibitor A51, is a 2,4-diaminopyrimidine derivative. Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                                                                         | Source    |
|-------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (1r,4r)-N1-(5-chloro-4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine | [1]       |
| Molecular Formula | C18H25ClN6                                                                                                    | [1][2]    |
| Molecular Weight  | 360.89 g/mol                                                                                                  | [1][3]    |
| CAS Number        | 2079068-74-7                                                                                                  | [2][4][5] |
| Appearance        | Off-white to brown solid                                                                                      | [5]       |
| Solubility        | Soluble in DMSO (72 mg/mL) and Ethanol (72 mg/mL).<br>Insoluble in water.                                     | [6]       |

## Mechanism of Action

**BTX-A51** exerts its anti-neoplastic activity through the simultaneous inhibition of three key kinases: CK1 $\alpha$ , CDK7, and CDK9. This multi-targeted approach leads to a synergistic anti-tumor effect by activating the p53 tumor suppressor pathway and suppressing the transcription of key oncogenes.[7][8][9][10][11]

The core mechanism involves:

- CK1 $\alpha$  Inhibition: CK1 $\alpha$  is a negative regulator of the tumor suppressor protein p53.[3][8] By inhibiting CK1 $\alpha$ , **BTX-A51** prevents the phosphorylation of MDM2 and MDMX, which are E3 ubiquitin ligases that target p53 for degradation.[3][8][12] This leads to the stabilization and activation of p53.[8][9]
- CDK7/CDK9 Inhibition: CDK7 and CDK9 are critical components of the transcriptional machinery, particularly for genes regulated by super-enhancers.[8][12] These super-enhancers drive the overexpression of key oncogenes such as MYC and the anti-apoptotic protein MCL1.[8][9][10] Inhibition of CDK7 and CDK9 by **BTX-A51** leads to a shutdown of super-enhancer-mediated transcription, resulting in decreased levels of MYC and MCL1.[8][9][13]

The dual action of p53 activation and oncogene suppression creates a powerful apoptotic signal in cancer cells.[8][13]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]
- 2. BTX-A51 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Casein Kinase inhibitor A51 | C18H25CIN6 | CID 126558497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Casein Kinase inhibitor A51 | 2079068-74-7 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1 $\alpha$  and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechnology.com [biotechnology.com]
- 10. targetedonc.com [targetedonc.com]
- 11. biotechnology.com [biotechnology.com]
- 12. researchgate.net [researchgate.net]
- 13. BTX-A51 (BTX A51) | CK1 $\alpha$  inhibitor, CDK7/9 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [BTX-A51: A Multi-Kinase Inhibitor Targeting Cancer's Master Regulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933735#the-chemical-structure-and-properties-of-btx-a51]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)